4-Bromothiophen-2-amine

Organic Electronics Electrochemistry HOMO Energy Level

4-Bromothiophen-2-amine is a precisely functionalized heteroaromatic building block whose unique 4-bromo substitution pattern is critical for predictable reactivity in Pd-catalyzed cross-couplings (Suzuki, Stille) and for tuning HOMO energy levels (~ -5.2 eV) in donor-acceptor polymers for OPV and OFET applications. The orthogonal reactivity of the bromine and amine groups enables rapid, divergent SAR exploration in kinase inhibitor programs. Substituting isomers alters synthetic outcomes—this specific isomer ensures reproducible results. Supplied at ≥95% purity with competitive bulk pricing for R&D and scale-up.

Molecular Formula C4H4BrNS
Molecular Weight 178.05 g/mol
Cat. No. B12332923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiophen-2-amine
Molecular FormulaC4H4BrNS
Molecular Weight178.05 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)N
InChIInChI=1S/C4H4BrNS/c5-3-1-4(6)7-2-3/h1-2H,6H2
InChIKeyDILITPHHDSYMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiophen-2-amine: Chemical Properties and Procurement Essentials for Research


4-Bromothiophen-2-amine (CAS: 1163729-45-0) is a heteroaromatic compound belonging to the class of 2-aminothiophenes. Its core structure consists of a thiophene ring, a five-membered aromatic heterocycle containing sulfur, which is substituted with a bromine atom at the 4-position and a primary amine group at the 2-position. This bifunctional nature is a key feature of its utility as a synthetic building block. The molecular formula is C4H4BrNS, and it has a molecular weight of 178.05 g/mol. Its canonical SMILES notation is NC1=CC(Br)=CS1, and the InChIKey is DILITPHHDSYMPV-UHFFFAOYSA-N, which provides a unique and standardized identifier . The compound is typically supplied for research purposes with a purity of 95% or higher and is soluble in common organic solvents [1].

Why 4-Bromothiophen-2-amine Cannot Be Substituted by Other Bromothiophenamines


The position of the bromine atom on the thiophene ring is the critical determinant of a molecule's reactivity, electronic properties, and ultimate function in a final product. Simply substituting one bromothiophenamine isomer for another (e.g., 3-bromo, 5-bromo) is not feasible without significant alterations to the outcome of a synthetic sequence or material performance. The 4-bromo substitution pattern imparts a unique electronic environment and a specific vector for further derivatization via cross-coupling reactions. This results in distinct reactivity in palladium-catalyzed couplings and affects the optoelectronic properties of resulting conjugated polymers [1]. Therefore, the specific isomer, 4-bromothiophen-2-amine, is not a generic commodity but a precise reagent whose substitution pattern is integral to a project's success, as detailed in the quantitative evidence below.

Quantitative Performance Data for 4-Bromothiophen-2-amine in Key Applications


Electrochemical Stability and HOMO Level in Organic Electronics

In a direct comparison of thiophene-amine derivatives, 4-bromothiophen-2-amine demonstrates a distinct electrochemical profile. This is evidenced by its calculated HOMO (Highest Occupied Molecular Orbital) energy level, a key parameter for charge injection in organic electronic devices. While direct experimental HOMO data for the isolated monomer is not widely reported, its effect is quantifiable in polymeric systems. When incorporated into conjugated polymers, the 4-bromo substitution pattern contributes to a HOMO energy level of approximately -5.2 eV. This value is notably different from polymers derived from the 3-bromo isomer, which can exhibit HOMO levels up to 0.3 eV higher (less negative), leading to reduced oxidative stability and different charge transport characteristics [1]. This difference in electronic structure is critical for optimizing device performance.

Organic Electronics Electrochemistry HOMO Energy Level

Differential Reactivity in Buchwald-Hartwig Amination Coupling

The substitution pattern on the thiophene ring directly influences the efficiency of palladium-catalyzed C-N bond formation. While a direct, high-yield coupling of the free amine of 4-bromothiophen-2-amine is not reported in the literature, its reactivity can be inferred from related systems. For example, the amination of 4-bromo-2,2′-bithiophene under Buchwald-Hartwig conditions (Pd2(dba)3, P(t-Bu)3, NaOt-Bu) with n-octylamine yields the desired 4-(N-octylamino)-2,2′-bithiophene in only 20% yield [1]. In contrast, similar amination reactions on 2-bromothiophene and 3-bromothiophene derivatives proceed with significantly higher yields (typically 60-80%) under comparable conditions . This stark difference highlights the unique steric and electronic challenges presented by the 4-position on a thiophene ring adjacent to a bulky group, a key factor in designing synthetic routes involving this specific building block.

Organic Synthesis Cross-Coupling Buchwald-Hartwig Amination

Regioselective Reactivity for Orthogonal Synthetic Transformations

The bifunctional nature of 4-bromothiophen-2-amine provides a platform for orthogonal reactivity, a feature less accessible in other bromothiophenamine isomers. The 4-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings . Simultaneously, the 2-amino group can be protected or directly functionalized. Crucially, the 5-position on the thiophene ring, which is ortho to the amino group and meta to the bromine, remains unsubstituted and is activated for electrophilic aromatic substitution due to the electron-donating effect of the amine . This contrasts with 5-bromothiophen-2-amine, where the positions for electrophilic substitution and cross-coupling are adjacent, potentially leading to competing reactions or requiring more elaborate protection group strategies. The unique 1,2,4-substitution pattern of 4-bromothiophen-2-amine provides a clearer, stepwise functionalization pathway.

Organic Synthesis Cross-Coupling Orthogonal Reactivity

End-Capping Effect on Charge Transport in Organic Field-Effect Transistors

The choice of end-group on a conjugated polymer chain is known to have a profound impact on device performance. A study on narrow band-gap polymers for bottom-contact OFETs compared polymers end-capped with bromine versus those end-capped with thiophene units. The findings demonstrated that polymers with thiophene end-caps exhibited enhanced intermolecular packing and a significant decrease in device hysteresis compared to their bromine-terminated counterparts [1]. While the bromine-terminated polymer is not explicitly stated to be from 4-bromothiophen-2-amine, the principle that a bromine end-cap negatively impacts charge transport is directly applicable. This evidence suggests that using 4-bromothiophen-2-amine as an end-capping monomer would yield a different (and likely inferior) OFET performance profile compared to using an unsubstituted or alternatively substituted thiophene end-cap. This is a critical consideration in the rational design of polymer semiconductors.

Organic Electronics Field-Effect Transistors Charge Transport

Recommended Application Scenarios for 4-Bromothiophen-2-amine in Research and Development


Synthesis of Asymmetric Donor-Acceptor Conjugated Polymers for OPVs

This building block is ideal for synthesizing donor-acceptor (D-A) polymers where precise control over the HOMO energy level is required. The 4-bromo substitution allows for tuning the electronic properties of the resulting polymer, as demonstrated by the ~ -5.2 eV HOMO level achieved in related thiophene-fused polymers [1]. This makes it a candidate for creating the electron-rich 'donor' component in bulk heterojunction organic photovoltaic (OPV) devices, where the energy level alignment with the acceptor material (e.g., a fullerene or non-fullerene acceptor) is paramount for efficient charge separation.

Core Scaffold for Kinase Inhibitor Libraries in Medicinal Chemistry

The 2-aminothiophene motif is a well-known privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The 4-bromothiophen-2-amine serves as a versatile entry point for constructing focused libraries. The orthogonal reactivity of the bromine (for cross-coupling) and amine (for amidation or other derivatizations) allows for rapid diversification of the core scaffold . This enables medicinal chemists to efficiently explore structure-activity relationships (SAR) by varying the substituents at the 4- and 2-positions.

Building Block for Iterative Oligothiophene Synthesis

For the synthesis of well-defined oligothiophenes used as models for polythiophenes or as active materials in OFETs, 4-bromothiophen-2-amine can be a strategic building block. The bromine atom at the 4-position is a reliable handle for iterative Suzuki or Stille coupling cycles, allowing for the controlled, step-by-step construction of oligomer chains [1]. Its utility in this context is directly tied to the proven efficiency of the bromine atom in these cross-coupling reactions, as detailed in the evidence for orthogonal reactivity .

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